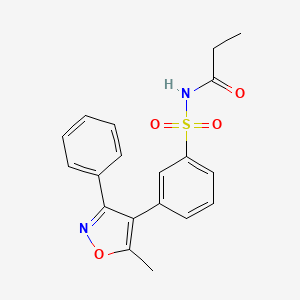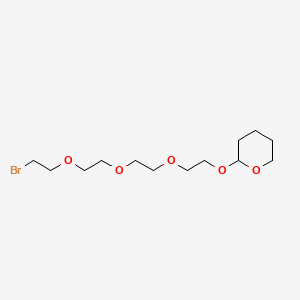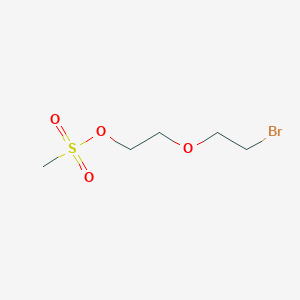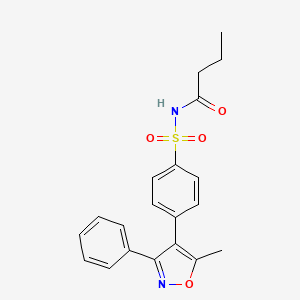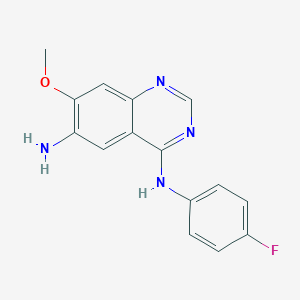
N4-(4-FLUOROPHENYL)-7-METHOXYQUINAZOLINE-4,6-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine, also known as Dacomitinib Impurity, is a chemical compound that serves as an impurity in the synthesis of Dacomitinib. Dacomitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The impurity itself is significant for quality control and research purposes to ensure the purity and efficacy of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-fluoroaniline with 2-amino-4-methoxybenzoic acid under specific conditions to form the quinazoline core. This is followed by further functionalization to introduce the methoxy and fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound often employs high-yielding processes that are cost-effective and scalable. The use of isolable and stable intermediates is crucial in these methods to ensure the elimination of impurities and achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various substituted quinazolines .
Scientific Research Applications
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Dacomitinib.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Mechanism of Action
The mechanism of action of N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine is closely related to its role as an impurity in Dacomitinib. It may interact with similar molecular targets and pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the enzyme, it can inhibit the kinase activity, which is crucial for the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another tyrosine kinase inhibitor with a similar quinazoline core.
Erlotinib: Shares the quinazoline structure and targets EGFR.
Lapatinib: Also a quinazoline-based tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine is unique due to its specific functional groups and its role as an impurity in Dacomitinib. Its presence and concentration are critical for the quality control of Dacomitinib, making it an essential compound in pharmaceutical research and manufacturing .
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-21-14-7-13-11(6-12(14)17)15(19-8-18-13)20-10-4-2-9(16)3-5-10/h2-8H,17H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMYLQRNFZYXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
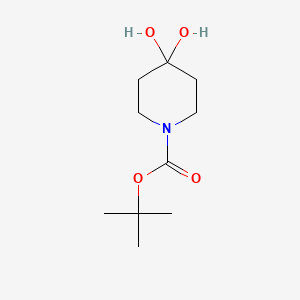
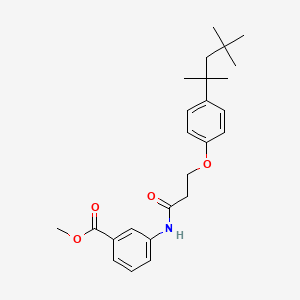
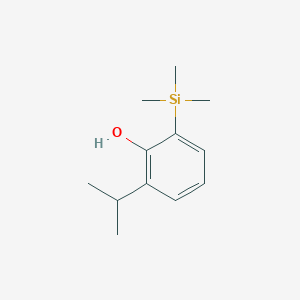
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B8236421.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B8236424.png)
![tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8236440.png)
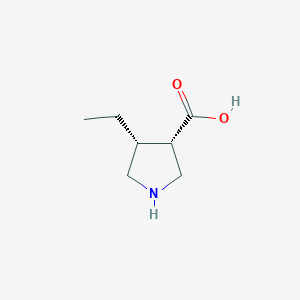
![3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8236450.png)
![[(3R)-3-fluoropiperidin-1-ium-3-yl]methanol;chloride](/img/structure/B8236465.png)
![(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B8236490.png)
